molecular formula C10H9FN4OS B5540370 N-(2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide

N-(2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide

Cat. No. B5540370
M. Wt: 252.27 g/mol
InChI Key: FFLKWFYEJKQMPN-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that have been explored for various biological and chemical applications due to their unique structural features. The 1,2,4-triazole ring, combined with a fluorophenyl group and an acetamide moiety, suggests potential for diverse chemical reactivity and interactions based on its structural analogs.

Synthesis Analysis

The synthesis of related triazole compounds typically involves the cyclization of hydrazides and carbon disulfide or the reaction of 4-amino-1,2,4-triazoles with acyl chlorides or anhydrides in the presence of base. A study by Panchal and Patel (2011) describes the preparation of triazole compounds through reactions involving amino triazole and acetyl chloride, which could be analogous to the synthesis of our compound of interest (Panchal & Patel, 2011).

Scientific Research Applications

Biological and Cheminformatics Studies

A series of 1,2,4-triazole-based compounds, including derivatives similar to N-(2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, were synthesized and tested for their inhibitory activity against mushroom tyrosinase. These compounds demonstrated decent inhibitory activity and were used as novel scaffolds for designing new drugs against melanogenesis. This suggests potential applications in fields related to skin pigmentation and cosmetic dermatology (Hassan et al., 2022).

Antimicrobial and Anti-inflammatory Properties

Triazole derivatives, closely related to N-(2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, were studied for their anti-inflammatory properties and showed significant reduction in content of molecules indicating a decrease in endogenous intoxication. This points towards their potential use in treating inflammatory conditions (Bigdan et al., 2020).

Antifungal and Apoptotic Effects

Triazole-oxadiazole compounds, structurally related to the target compound, were synthesized and shown to have potent antifungal and apoptotic effects against Candida species. These findings suggest potential applications in the development of antifungal drugs (Çavușoğlu et al., 2018).

Antibacterial Agents

Fluorine-substituted 1,2,4-triazines, related to N-(2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, have been evaluated as antibacterial agents, showing activity against various bacterial strains. This indicates their potential application in developing new antibacterial drugs (Alharbi & Alshammari, 2019).

Anticancer Effects

Several compounds, including those structurally similar to the target compound, have been evaluated for their antiproliferative activities against human cancer cell lines, suggesting potential applications in cancer research and treatment (Wang et al., 2015).

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide, structurally related to the target compound, have been synthesized and showed significant anti-inflammatory activity, suggesting potential applications in treating inflammation-related conditions (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(2-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4OS/c11-7-3-1-2-4-8(7)14-9(16)5-17-10-12-6-13-15-10/h1-4,6H,5H2,(H,14,16)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLKWFYEJKQMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6064505

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